2-Chloro-4-methylpentyl 4-(chlorocarbonyl)benzoate
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Overview
Description
2-Chloro-4-methylpentyl 4-(chlorocarbonyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chlorocarbonyl group attached to a benzoate moiety and a 2-chloro-4-methylpentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methylpentyl 4-(chlorocarbonyl)benzoate typically involves the esterification of 4-(chlorocarbonyl)benzoic acid with 2-chloro-4-methylpentanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further improve the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methylpentyl 4-(chlorocarbonyl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 2-chloro-4-methylpentyl group can be replaced by other nucleophiles, such as hydroxide ions or amines.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(chlorocarbonyl)benzoic acid and 2-chloro-4-methylpentanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reaction is typically carried out in an organic solvent, such as ethanol or acetone, at elevated temperatures.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under controlled conditions to achieve the desired oxidation products.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates and corresponding nucleophiles.
Ester Hydrolysis: Products are 4-(chlorocarbonyl)benzoic acid and 2-chloro-4-methylpentanol.
Oxidation: Products may include carboxylic acids, ketones, or aldehydes, depending on the specific reaction conditions.
Scientific Research Applications
2-Chloro-4-methylpentyl 4-(chlorocarbonyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals, polymers, and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methylpentyl 4-(chlorocarbonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The 2-chloro-4-methylpentyl group may also interact with hydrophobic regions of target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl benzoate: Similar structure but lacks the 2-chloro-4-methylpentyl group.
2-Chloro-4-methylpentane: Similar aliphatic chain but lacks the benzoate moiety.
4-Chloro-2-pentene: Contains a similar aliphatic chain but with a double bond and lacks the benzoate moiety.
Uniqueness
2-Chloro-4-methylpentyl 4-(chlorocarbonyl)benzoate is unique due to the combination of its benzoate moiety and the 2-chloro-4-methylpentyl group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
110299-16-6 |
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Molecular Formula |
C14H16Cl2O3 |
Molecular Weight |
303.2 g/mol |
IUPAC Name |
(2-chloro-4-methylpentyl) 4-carbonochloridoylbenzoate |
InChI |
InChI=1S/C14H16Cl2O3/c1-9(2)7-12(15)8-19-14(18)11-5-3-10(4-6-11)13(16)17/h3-6,9,12H,7-8H2,1-2H3 |
InChI Key |
PYYYMFNZLNOKLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(COC(=O)C1=CC=C(C=C1)C(=O)Cl)Cl |
Origin of Product |
United States |
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